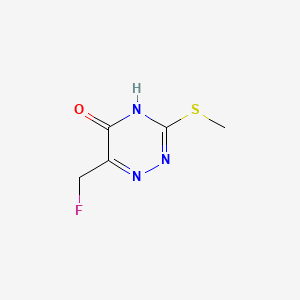
6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol is a heterocyclic compound that features a triazine ring substituted with fluoromethyl and methylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol typically involves the introduction of fluoromethyl and methylthio groups onto a triazine ring. One common method involves the reaction of a triazine precursor with fluoromethylating and methylthiolating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or nickel complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, base catalysts
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives
Wissenschaftliche Forschungsanwendungen
6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl and methylthio groups can enhance the compound’s binding affinity and selectivity towards these targets. The triazine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .
Vergleich Mit ähnlichen Verbindungen
- 6-(Chloromethyl)-3-(methylthio)-1,2,4-triazin-5-ol
- 6-(Bromomethyl)-3-(methylthio)-1,2,4-triazin-5-ol
- 6-(Hydroxymethyl)-3-(methylthio)-1,2,4-triazin-5-ol
Comparison: Compared to its analogs, 6-(Fluoromethyl)-3-(methylthio)-1,2,4-triazin-5-ol exhibits unique properties due to the presence of the fluoromethyl group. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its stability and reactivity. This makes the compound particularly valuable in applications where high reactivity and stability are required .
Eigenschaften
CAS-Nummer |
5055-05-0 |
|---|---|
Molekularformel |
C5H6FN3OS |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
6-(fluoromethyl)-3-methylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C5H6FN3OS/c1-11-5-7-4(10)3(2-6)8-9-5/h2H2,1H3,(H,7,9,10) |
InChI-Schlüssel |
ODGFLRRELZHRRV-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NN=C(C(=O)N1)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




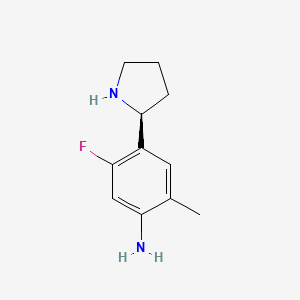
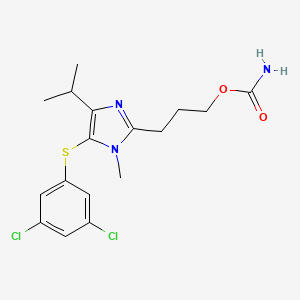
![2H-Imidazo[4,5-f][1,3]benzoxazole](/img/structure/B12935313.png)
![4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12935320.png)
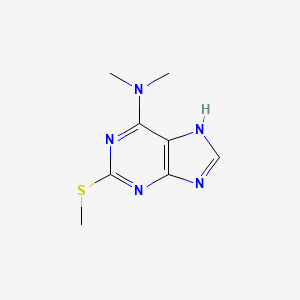

![5-[(6-Chloro-1H-benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12935333.png)
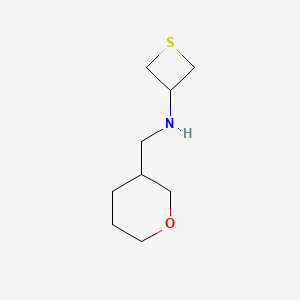
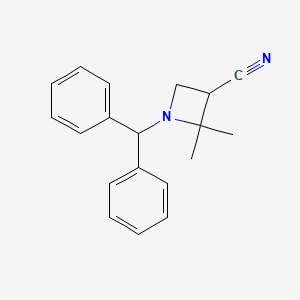
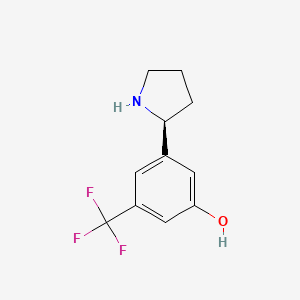
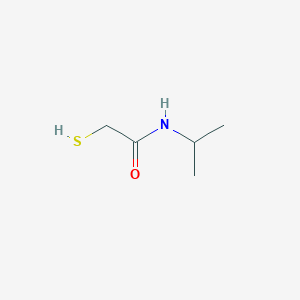
![Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]-](/img/structure/B12935368.png)
